N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic thiazolidinone derivative characterized by a 3-methoxybenzylidene substituent at the 5-position of the thiazolidin-2,4-dione core and a 1,1-dioxido-2,3-dihydrothiophen-3-yl acetamide side chain. Its structure integrates a sulfone moiety and a conjugated benzylidene group, which may influence electronic properties and biological interactions.
Properties
Molecular Formula |
C17H16N2O6S2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H16N2O6S2/c1-25-13-4-2-3-11(7-13)8-14-16(21)19(17(22)26-14)9-15(20)18-12-5-6-27(23,24)10-12/h2-8,12H,9-10H2,1H3,(H,18,20)/b14-8- |
InChI Key |
GLILFSAMSOGKJP-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3CS(=O)(=O)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. The starting materials might include thiophene derivatives, benzaldehyde derivatives, and thiazolidinone derivatives. Common synthetic routes could involve:
Formation of the dioxido-dihydrothiophene ring: This could be achieved through oxidation reactions using reagents like hydrogen peroxide or peracids.
Condensation reactions: The methoxybenzylidene moiety could be introduced via a condensation reaction between a methoxybenzaldehyde and a thiazolidinone derivative.
Amide bond formation: The final step might involve the formation of an amide bond between the dioxido-dihydrothiophene ring and the thiazolidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions could target the dioxido groups or the double bonds in the benzylidene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering signal transduction pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s thiazolidin-2,4-dione core and benzylidene substituent are shared with several derivatives studied in the literature:
Key Observations :
- Core Modifications : Replacement of the 2,4-dioxo group (target compound) with a 4-oxo-2-thioxo moiety () reduces polarity and may impact metabolic stability .
Physicochemical Properties
- NMR Analysis : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can localize structural modifications. For the target compound, the 3-methoxybenzylidene group would likely perturb aromatic proton shifts compared to unsubstituted analogues .
- Solubility : Sulfone and dioxo groups may increase hydrophilicity relative to thioxo or chloro-substituted analogues, as seen in and .
Methodological Considerations
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural combination of a thiophene moiety and a thiazolidine ring. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The presence of multiple functional groups, such as dioxides, thiazolidinones, and methoxybenzylidene substituents, suggests diverse chemical reactivity and biological interactions.
Research indicates that compounds with similar structural characteristics exhibit various biological activities. For example:
- Antimicrobial Activity : Compounds related to thiazolidine derivatives have shown significant antimicrobial properties against various pathogens .
- Anticancer Potential : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by modulating inflammatory pathways.
1. Antimicrobial Activity
A study evaluating the antimicrobial effects of related compounds found that derivatives of thiazolidine exhibited potent activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as an anticancer agent .
3. Anti-inflammatory Activity
The compound has been tested for its ability to reduce inflammation in animal models. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Evaluation | Showed effective inhibition against E. coli and S. aureus at low concentrations | Potential for development into new antibiotic therapies |
| Cancer Cell Line Study | Induced apoptosis in breast cancer cells via caspase activation | Suggests further investigation as a chemotherapeutic agent |
| Inflammatory Response Study | Reduced TNF-alpha levels in LPS-stimulated macrophages | Possible application in treating chronic inflammatory conditions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
